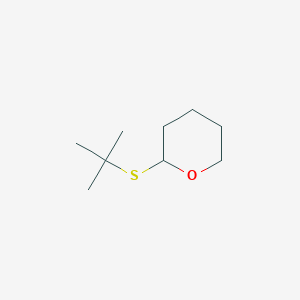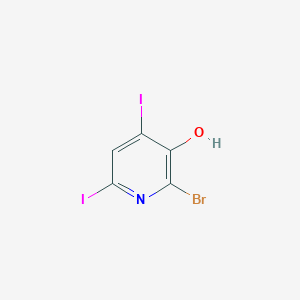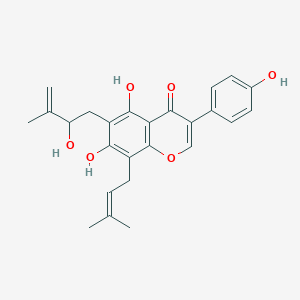
Butyl 2-(4-chloro-2-methylphenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C14H19ClO3. It is a butyl ester derivative of 2-(4-chloro-2-methylphenoxy)propionic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(4-chloro-2-methylphenoxy)propionic acid and butanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-(4-chloro-2-methylphenoxy)propionic acid and butanol.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Butyl 2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Butyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Butyl 2-(4-chloro-2-methylphenoxy)propionate can be compared with other similar compounds, such as:
Methyl 2-(4-chloro-2-methylphenoxy)propionate: A methyl ester derivative with similar chemical properties but different physical properties.
Ethyl 2-(4-chloro-2-methylphenoxy)propionate: An ethyl ester derivative with slightly different reactivity and applications.
Propyl 2-(4-chloro-2-methylphenoxy)propionate: A propyl ester derivative with unique characteristics and uses.
The uniqueness of this compound lies in its specific ester group, which influences its solubility, reactivity, and applications in various fields.
Propiedades
Número CAS |
1713-14-0 |
|---|---|
Fórmula molecular |
C14H19ClO3 |
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
butyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-4-5-8-17-14(16)11(3)18-13-7-6-12(15)9-10(13)2/h6-7,9,11H,4-5,8H2,1-3H3 |
Clave InChI |
HLSZELGMPRJPOA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
| 97659-37-5 68994-37-6 |
|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)













